molecular formula C6H4BBrF2O2 B1390075 (2-Bromo-4,6-difluorophenyl)boronic acid CAS No. 1315339-48-0

(2-Bromo-4,6-difluorophenyl)boronic acid

Cat. No.: B1390075
CAS No.: 1315339-48-0
M. Wt: 236.81 g/mol
InChI Key: POXLFROUJDNFPQ-UHFFFAOYSA-N
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Description

(2-Bromo-4,6-difluorophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BBrF2O2. It is a boronic acid derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Mechanism of Action

Target of Action

The primary target of (2-Bromo-4,6-difluorophenyl)boronic acid is the palladium (II) complex in the Suzuki-Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium, forming a new Pd-C bond . This interaction results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki-Miyaura coupling reaction . This reaction enables the formation of carbon-carbon bonds, which are fundamental in organic synthesis . The downstream effects include the synthesis of a variety of organic compounds, including those with high enantioselectivity .

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including those used in the production of organic optoelectronic materials, liquid crystal display materials, and organometallic complexes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound is relatively stable at room temperature, but it should be kept away from strong oxidizing agents to avoid dangerous reactions . Furthermore, the efficacy of the Suzuki-Miyaura coupling reaction can be influenced by the presence of other substances in the reaction environment .

Biochemical Analysis

Biochemical Properties

(2-Bromo-4,6-difluorophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction is widely used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. The compound interacts with palladium catalysts to facilitate the transmetalation process, where the boronic acid group transfers its organic group to the palladium center . This interaction is essential for the formation of new carbon-carbon bonds, making this compound a valuable tool in synthetic chemistry.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that boronic acids can influence cell function by interacting with specific enzymes and proteins. For example, boronic acids are known to inhibit serine proteases, which play a critical role in cell signaling pathways and gene expression . By inhibiting these enzymes, this compound may affect cellular metabolism and other essential cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to interact with various enzymes and proteins . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert atmosphere and at low temperatures (2-8°C), but it may degrade over time if exposed to air or higher temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic processes. It is essential to carefully control the dosage of this compound in experimental settings to avoid these adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as a reagent in organic synthesis. The compound interacts with enzymes and cofactors involved in the Suzuki-Miyaura coupling reaction, facilitating the formation of new carbon-carbon bonds . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes involved in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function . The compound’s distribution within cells is essential for its effectiveness in biochemical reactions and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes . Understanding the subcellular localization of this compound is crucial for optimizing its use in research and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,6-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-bromo-4,6-difluorobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,6-difluorophenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. These reactions involve the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-4,6-difluorophenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules with precise structural requirements .

Properties

IUPAC Name

(2-bromo-4,6-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POXLFROUJDNFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1Br)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673884
Record name (2-Bromo-4,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315339-48-0
Record name Boronic acid, B-(2-bromo-4,6-difluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1315339-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-4,6-difluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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